molecular formula C17H16BrN3O3S B14933700 ethyl 2-{[(5-bromo-1H-indol-1-yl)acetyl]amino}-4-methyl-1,3-thiazole-5-carboxylate

ethyl 2-{[(5-bromo-1H-indol-1-yl)acetyl]amino}-4-methyl-1,3-thiazole-5-carboxylate

Cat. No.: B14933700
M. Wt: 422.3 g/mol
InChI Key: RWUBDOHAUBLVMR-UHFFFAOYSA-N
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Description

Ethyl 2-{[(5-bromo-1H-indol-1-yl)acetyl]amino}-4-methyl-1,3-thiazole-5-carboxylate is a complex organic compound that features a unique combination of indole, thiazole, and ester functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-{[(5-bromo-1H-indol-1-yl)acetyl]amino}-4-methyl-1,3-thiazole-5-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Bromination of Indole: The starting material, indole, is brominated using bromine in the presence of a suitable solvent like acetic acid to yield 5-bromoindole.

    Acetylation: The 5-bromoindole is then acetylated using acetyl chloride in the presence of a base such as pyridine to form 5-bromo-1H-indol-1-yl acetate.

    Thiazole Formation: The acetylated product is reacted with 4-methylthiazole-5-carboxylic acid in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-{[(5-bromo-1H-indol-1-yl)acetyl]amino}-4-methyl-1,3-thiazole-5-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium azide in dimethylformamide (DMF).

Major Products

    Oxidation: Formation of corresponding carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of azido derivatives or other substituted products.

Scientific Research Applications

Ethyl 2-{[(5-bromo-1H-indol-1-yl)acetyl]amino}-4-methyl-1,3-thiazole-5-carboxylate has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as an anticancer, antiviral, and antimicrobial agent.

    Biological Studies: Used in studies to understand its interaction with biological targets such as enzymes and receptors.

    Drug Development: Explored as a lead compound for the development of new therapeutic agents.

Mechanism of Action

The mechanism of action of ethyl 2-{[(5-bromo-1H-indol-1-yl)acetyl]amino}-4-methyl-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets. The indole moiety is known to bind to various receptors and enzymes, modulating their activity. The thiazole ring can interact with nucleic acids and proteins, influencing cellular processes. The compound may exert its effects through inhibition of enzyme activity, disruption of protein-protein interactions, or modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-{[(5-chloro-1H-indol-1-yl)acetyl]amino}-4-methyl-1,3-thiazole-5-carboxylate
  • Ethyl 2-{[(5-fluoro-1H-indol-1-yl)acetyl]amino}-4-methyl-1,3-thiazole-5-carboxylate

Uniqueness

Ethyl 2-{[(5-bromo-1H-indol-1-yl)acetyl]amino}-4-methyl-1,3-thiazole-5-carboxylate is unique due to the presence of the bromine atom, which can significantly influence its reactivity and biological activity. The bromine atom can participate in halogen bonding, enhancing the compound’s interaction with biological targets and potentially increasing its potency and selectivity.

Properties

Molecular Formula

C17H16BrN3O3S

Molecular Weight

422.3 g/mol

IUPAC Name

ethyl 2-[[2-(5-bromoindol-1-yl)acetyl]amino]-4-methyl-1,3-thiazole-5-carboxylate

InChI

InChI=1S/C17H16BrN3O3S/c1-3-24-16(23)15-10(2)19-17(25-15)20-14(22)9-21-7-6-11-8-12(18)4-5-13(11)21/h4-8H,3,9H2,1-2H3,(H,19,20,22)

InChI Key

RWUBDOHAUBLVMR-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)NC(=O)CN2C=CC3=C2C=CC(=C3)Br)C

Origin of Product

United States

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